Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of related ethyl ester compounds involves various strategies. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate undergoes 1,3-dipolar cycloadditions with alkynes to produce CF3-substituted pyrazoles . Another example is the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was confirmed using spectroscopic techniques and tested as an insect growth regulator . Additionally, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized via a three-component condensation process .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic methods. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS techniques . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy and crystallized in a specific space group with defined lattice constants .
Chemical Reactions Analysis
The chemical reactions involving ethyl esters are diverse. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes lead to the formation of pyrazoles, which can undergo [1,5] sigmatropic rearrangements . Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates can undergo regioselective condensation with urea to form different pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters and their derivatives are often determined using computational methods such as density functional theory (DFT). For instance, the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was studied for its molecular geometry, vibrational frequencies, and bioactivity descriptors using DFT calculations . Similarly, the molecular structure, NMR, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis of Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate were evaluated using HF and DFT calculations .
Scientific Research Applications
Polymorphic Characterization
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound closely related to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, has been studied for its polymorphic forms. Two polymorphic forms were characterized using spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization. This research is crucial for understanding the solid-state properties of pharmaceutical compounds (Vogt et al., 2013).
Chemical Reactions and Derivatives
Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, structurally similar to the subject compound, have shown unique reactivity with S-methylisothiosemicarbazide hydroiodide. This reaction results in the formation of novel chemical structures, revealing the potential for diverse chemical synthesis and applications in organic chemistry (Vetyugova et al., 2018).
Stereoselective Bioreduction
A closely related compound, Ethyl 3-oxo-3-(2-thienyl) propanoate, was used in a study for stereoselective bioreduction. This process is crucial for producing key chiral intermediates for pharmaceuticals, demonstrating the compound's significance in drug synthesis and stereoselective catalysis (Ren et al., 2019).
Thermochemistry and Kinetics
Research on ethyl propanoate, a related ester, has provided insights into the thermochemistry and kinetics of unimolecular decomposition reactions. This study is essential for understanding the initiation reactions and intermediate products of esters like Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in various chemical processes (El‐Nahas et al., 2007).
Synthesis and Anticancer Potential
The synthesis and potential anticancer applications of compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate have been investigated. This research demonstrates the role of ethyl propanoate derivatives in developing novel anticancer agents (Abdel‐Aziz et al., 2013).
Photophysicochemical Properties
Studies on derivatives of ethyl coumarin-3-propanoates, which are structurally related, have explored their photophysicochemical properties. This research is significant for developing novel materials with specific light-absorbing and emitting characteristics (Kuruca et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVJYLIAJHEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344983 | |
Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
CAS RN |
94695-50-8 | |
Record name | Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94695-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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